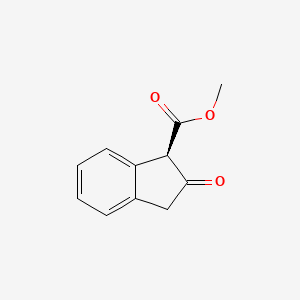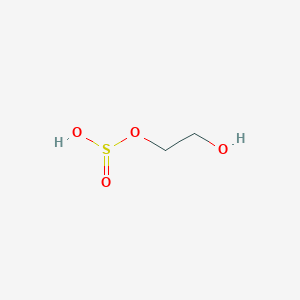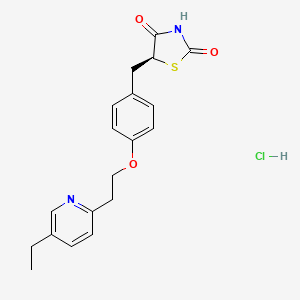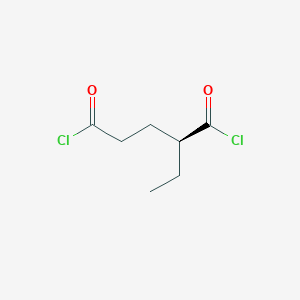
(2S)-2-ethylpentanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-ethylpentanedioyl dichloride is an organic compound with the molecular formula C7H10Cl2O2 It is a derivative of pentanedioic acid, where the two carboxylic acid groups are converted into acyl chlorides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethylpentanedioyl dichloride typically involves the reaction of (2S)-2-ethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:
(2S)-2-ethylpentanedioic acid+2SOCl2→(2S)-2-ethylpentanedioyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize by-products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-ethylpentanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2-ethylpentanedioic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) to neutralize the generated HCl.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
(2S)-2-ethylpentanedioic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
(2S)-2-ethylpentanedioyl dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of polyesters and polyamides.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Medicinal Chemistry: Investigated for its potential use in the synthesis of drug candidates and bioactive molecules.
Mécanisme D'action
The mechanism of action of (2S)-2-ethylpentanedioyl dichloride involves its reactivity as an acylating agent. The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and bioconjugation applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaroyl dichloride: Similar structure but lacks the ethyl substituent.
Adipoyl dichloride: Contains an additional methylene group in the carbon chain.
Succinyl dichloride: Shorter carbon chain with only four carbon atoms.
Uniqueness
(2S)-2-ethylpentanedioyl dichloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in the physical and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
(2S)-2-ethylpentanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMYOFCECDLEPC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(R)-2-Oxocyclohexyl]propanenitrile](/img/structure/B8253998.png)
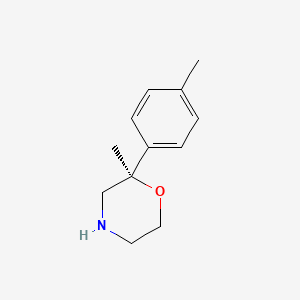
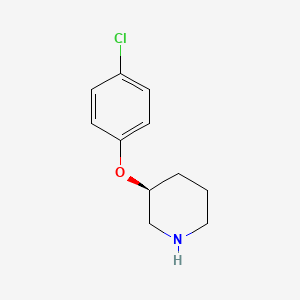
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)
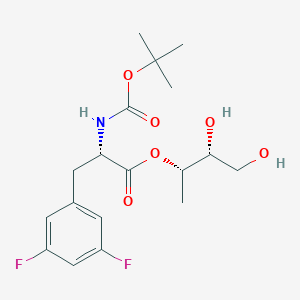
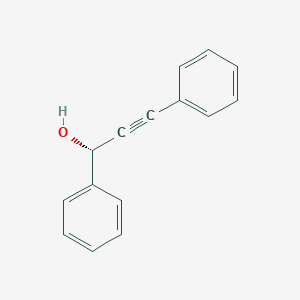
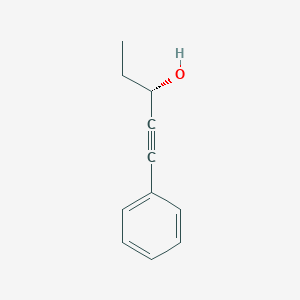
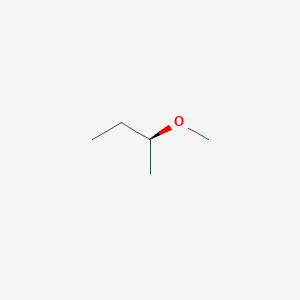
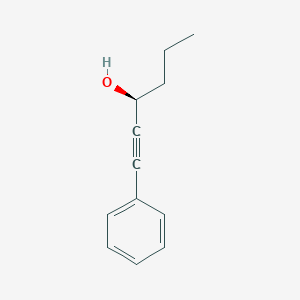
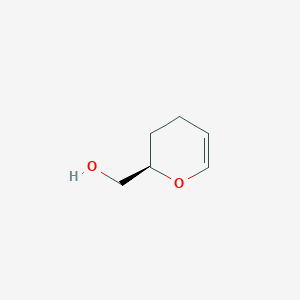
![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
